N-BUTYL-N-(2-METHOXYPHENYL)AMINE

Descripción general

Descripción

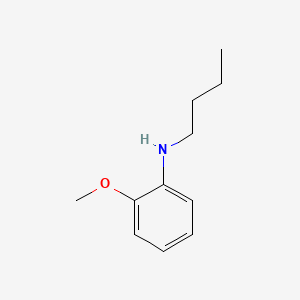

N-BUTYL-N-(2-METHOXYPHENYL)AMINE: is an organic compound with the molecular formula C11H17NO It is a derivative of benzenamine, where the amino group is substituted with a butyl group and a methoxy group at the ortho position

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Electrophilic Aromatic Substitution: The synthesis of N-BUTYL-N-(2-METHOXYPHENYL)AMINE can be achieved through electrophilic aromatic substitution.

Reductive Amination: Another method involves the reductive amination of 2-methoxybenzaldehyde with butylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent product formation. The reaction conditions are optimized to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-BUTYL-N-(2-METHOXYPHENYL)AMINE can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed:

Oxidation: Nitroso or nitro derivatives

Reduction: Secondary amines

Substitution: Substituted aniline derivatives

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

N-Butyl-N-(2-methoxyphenyl)amine is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. It serves as a building block for several drugs, including:

- Antidiabetic agents : This compound is involved in the synthesis of tolbutamide, a medication used to manage blood sugar levels in diabetic patients.

- Fungicides : It is also a precursor for compounds like benomyl, which is utilized in agricultural fungicides to protect crops from fungal infections.

- Beta-adrenergic agonists : The compound is linked to the synthesis of formoterol, a long-acting beta-2 adrenergic agonist used in asthma treatment.

Case Study: Synthesis of Formoterol

The synthesis process involves the reaction of this compound with various reagents under controlled conditions to produce high yields of formoterol. This method highlights the compound's utility in developing effective respiratory medications with rapid onset and prolonged action.

Agrochemical Applications

In the agrochemical sector, this compound is used as a precursor for various pesticides and herbicides. Its derivatives play crucial roles in enhancing crop protection and yield.

Data Table: Agrochemical Compounds Derived from this compound

| Compound Name | Type | Application |

|---|---|---|

| Benomyl | Fungicide | Protects crops from fungal diseases |

| Thiocarbazides | Herbicide | Controls weed growth in agriculture |

Chemical Synthesis

The compound is also valuable in organic synthesis due to its amine functional group, which can undergo various reactions to form more complex molecules. This versatility allows it to be used in:

- Polymer production : As an emulsifier or stabilizer in polymer formulations.

- Rubber industry : It serves as a precursor for rubber vulcanization accelerators like N,N'-dibutylthiourea.

Case Study: Synthesis of Rubber Accelerators

This compound is utilized in synthesizing rubber additives that enhance the performance and durability of rubber products. This application underscores its importance in industrial chemistry.

Mecanismo De Acción

The mechanism of action of N-BUTYL-N-(2-METHOXYPHENYL)AMINE involves its interaction with molecular targets such as enzymes and receptors. The methoxy and butyl groups influence the compound’s binding affinity and specificity towards these targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparación Con Compuestos Similares

Benzenamine, 2-methoxy-: Also known as o-anisidine, this compound lacks the butyl group present in N-BUTYL-N-(2-METHOXYPHENYL)AMINE. It is used in the synthesis of dyes and pigments.

Benzenamine, N-butyl-: This compound lacks the methoxy group and is used as an intermediate in organic synthesis.

Benzenamine, N,N-dimethyl-2-methoxy-: This compound has two methyl groups instead of a butyl group and is used in the production of pharmaceuticals and agrochemicals.

Uniqueness: this compound is unique due to the presence of both the butyl and methoxy groups, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity, solubility, and interaction with molecular targets, making it valuable in various applications.

Actividad Biológica

N-Butyl-N-(2-methoxyphenyl)amine is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, along with relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxyphenylamine with butyl halides under basic conditions. The process can be optimized for yield and purity using various solvents and catalysts.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of methoxyphenyl amines have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest a strong bactericidal effect, with reported MIC values ranging from 15.625 to 125 μM against various bacterial strains .

Table 1: Antimicrobial Activity of Methoxyphenyl Compounds

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| This compound | Staphylococcus aureus | 62.5 |

| This compound | Escherichia coli | 125 |

| Related Compound A | Pseudomonas aeruginosa | 31.108 |

| Related Compound B | Enterococcus faecalis | 62.5 |

Cytotoxicity Studies

Cytotoxicity assays conducted on human embryonic kidney (HEK) cells revealed that this compound exhibits moderate cytotoxic effects at higher concentrations (10 mM), with cell viability dropping to approximately 70-75% after 48 hours . This suggests that while the compound has potential therapeutic applications, careful consideration of dosage is necessary to mitigate toxicity.

Table 2: Cytotoxicity of this compound

| Concentration (mM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

|---|---|---|

| 1 | >90 | >90 |

| 10 | 75 | 70 |

| 100 | <50 | <50 |

The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with various biological receptors and pathways. Studies suggest that similar compounds can inhibit protein synthesis and affect nucleic acid metabolism, leading to bacterial cell death . Additionally, the lipophilic nature of the compound allows it to cross cellular membranes effectively, enhancing its bioavailability and potential efficacy in vivo.

Case Studies

- Antibacterial Efficacy : A study focused on a related compound demonstrated its ability to inhibit biofilm formation in Staphylococcus aureus, suggesting that this compound may possess similar properties . The compound showed a significant reduction in biofilm biomass at concentrations as low as 31.108 μg/mL.

- In Vivo Studies : Preliminary in vivo studies conducted on rat models indicated that compounds structurally similar to this compound exhibited favorable pharmacokinetics, including rapid clearance from the bloodstream and targeted accumulation in tissues rich in specific receptors . This highlights the potential for therapeutic applications in treating infections or conditions involving these receptors.

Propiedades

IUPAC Name |

N-butyl-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-4-9-12-10-7-5-6-8-11(10)13-2/h5-8,12H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBGDUZWAJNQRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70215846 | |

| Record name | Benzenamine, N-butyl-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65570-20-9 | |

| Record name | N-Butyl-2-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65570-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N-butyl-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065570209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-butyl-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.